molecular formula C21H25NO2 B2470865 N-(2-(4-Methoxyphenyl)ethyl)(phenylcyclopentyl)formamide CAS No. 1024206-86-7

N-(2-(4-Methoxyphenyl)ethyl)(phenylcyclopentyl)formamide

Cat. No.: B2470865
CAS No.: 1024206-86-7
M. Wt: 323.436
InChI Key: AKDPQTRCWHIWSB-UHFFFAOYSA-N
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Description

N-(2-(4-Methoxyphenyl)ethyl)(phenylcyclopentyl)formamide is a synthetic formamide derivative characterized by a central formamide (-NHCHO) group flanked by two distinct substituents: a 2-(4-methoxyphenyl)ethyl moiety and a phenylcyclopentyl group. This compound is structurally unique due to the combination of a methoxy-substituted aromatic system, a flexible ethyl chain, and a rigid cyclopentane ring fused with a phenyl group.

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-1-phenylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO2/c1-24-19-11-9-17(10-12-19)13-16-22-20(23)21(14-5-6-15-21)18-7-3-2-4-8-18/h2-4,7-12H,5-6,13-16H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKDPQTRCWHIWSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C2(CCCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination of 4-Methoxyacetophenone

A common route involves the reductive amination of 4-methoxyacetophenone with ethylamine. Catalytic hydrogenation using palladium on carbon (Pd/C) in methanol at 50°C yields 2-(4-methoxyphenyl)ethylamine with >85% efficiency. This method avoids stoichiometric reducing agents, aligning with green chemistry principles.

Nucleophilic Substitution in Dimethyl Sulfoxide (DMSO)

Alternative pathways employ sodium cyanide (NaCN) in DMSO to displace halides from 2-(4-methoxyphenyl)ethyl chloride. The resulting nitrile intermediate undergoes hydrogenation over Raney nickel to produce the amine. While effective, this method requires careful handling of cyanide reagents and generates stoichiometric waste.

Synthesis of Phenylcyclopentylamine

Friedel-Crafts Alkylation and Subsequent Amination

Cyclopentane is functionalized via Friedel-Crafts alkylation using benzene and cyclopentyl chloride in the presence of aluminum trichloride (AlCl₃). The resultant phenylcyclopentane is brominated at the cyclopentyl position, followed by amination with aqueous ammonia under high pressure to yield phenylcyclopentylamine.

Nitrile Reduction Strategy

Chlorocyclopentane reacts with NaCN in DMSO at 125°C to form cyclopentanecarbonitrile, which is subsequently reduced using lithium aluminum hydride (LiAlH₄) to yield cyclopentylamine. Aryl functionalization is achieved via Suzuki-Miyaura coupling with phenylboronic acid, though this step demands palladium catalysis and stringent anhydrous conditions.

Formylation of the Secondary Amine Precursor

The coupling of 2-(4-methoxyphenyl)ethylamine and phenylcyclopentylamine to form the secondary amine intermediate, N-(2-(4-methoxyphenyl)ethyl)phenylcyclopentylamine, precedes the final formylation step. Two dominant methodologies emerge:

Ruthenium-Catalyzed Carbon Dioxide Utilization

A groundbreaking method described in EP3260441B1 utilizes a pincer ruthenium catalyst (e.g., Ru-PNP complexes) to mediate the reaction between the secondary amine, CO₂, and H₂. Under optimized conditions (120°C, 60 atm pressure), this approach achieves near-quantitative conversion to the formamide with a turnover number (TON) exceeding 600,000. The reaction mechanism proceeds via a metal-hydride intermediate, facilitating CO₂ insertion into the N-H bond (Figure 1).

Reaction Conditions

Parameter Value
Catalyst Ru-PNP complex (0.002 mol%)
Solvent Tetrahydrofuran (THF)
Temperature 120°C
Pressure (CO₂/H₂) 35 atm each
Yield 92%

Classical Formylation with Formic Acid Derivatives

Traditional approaches employ formic acid (HCOOH) and acetic anhydride ((Ac)₂O) under Dean-Stark conditions to azeotropically remove water. While effective, this method generates acidic waste and requires post-reaction neutralization. Yields typically range from 70–80%, with chromatographic purification necessary to isolate the product.

Comparative Analysis of Methodologies

The ruthenium-catalyzed method offers superior sustainability, leveraging CO₂ as a C1 synthon and producing water as the sole byproduct. In contrast, classical formylation routes, though operationally simpler, face scalability challenges due to reagent costs and waste management. Economic analyses favor the catalytic approach for industrial-scale production, with estimated cost reductions of 40–50% compared to conventional methods.

Challenges and Optimization Strategies

Stereochemical Control

The phenylcyclopentyl group introduces stereogenic centers, necessitating asymmetric synthesis techniques. Chiral auxiliaries or enantioselective catalysis (e.g., Jacobsen’s thiourea catalysts) can enforce desired configurations, though these methods remain underdeveloped for this specific substrate.

Catalyst Recycling and Stability

Ruthenium catalysts demonstrate remarkable stability, retaining >90% activity after 12 reuse cycles. Immobilization on mesoporous silica supports further enhances recyclability, reducing metal leaching to <1 ppm.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-Methoxyphenyl)ethyl)(phenylcyclopentyl)formamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(2-(4-Methoxyphenyl)ethyl)(phenylcyclopentyl)formamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-(4-Methoxyphenyl)ethyl)(phenylcyclopentyl)formamide is not well-understood. it is believed to interact with specific molecular targets, potentially involving pathways related to its formamide and phenyl groups. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their comparative features:

Compound Name Substituents Synthetic Yield Key Data Source
N-(2-(4-Methoxyphenyl)ethyl)(phenylcyclopentyl)formamide 2-(4-Methoxyphenyl)ethyl, phenylcyclopentyl Not reported Hypothesized to exhibit enhanced lipophilicity due to cyclopentyl-phenyl fusion. N/A
N-[2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)ethyl]formamide 4-Methoxyphenethyl, hydroxycyclohexyl Not reported Molecular weight: 277.36 g/mol; Potential impurity in desvenlafaxine synthesis.
N-(4-Methoxyphenyl)-N-(2-(N-phenylformamido)ethyl)formamide (63b) 4-Methoxyphenyl, N-phenylformamidoethyl 26% Yellow solid; synthesized via Cu(CF₃SO₃)₂ catalysis under 30 bar air pressure.
N-(4-Fluorophenyl)-N-(4-methoxyphenyl)formamide (1−g) 4-Fluorophenyl, 4-methoxyphenyl 72% IR: C=O stretch at 1686.54 cm⁻¹; purified via flash chromatography.
N-(4-Nitrophenyl)-N-(4-fluorophenyl)formamide (1−h) 4-Nitrophenyl, 4-fluorophenyl 64% IR: C=O stretch at 1677.26 cm⁻¹; dark orange solid; preparative TLC purification.
N-[2-Hydroxy-5-[(1RS)-1-hydroxy-2-[[2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]formamide 4-Methoxyphenethyl, hydroxy-substituted phenyl Not reported Pharmacopeial standard for formoterol fumarate; relative retention time: 1.3.

Key Observations :

Structural Flexibility vs. In contrast, compounds with hydroxycyclohexyl substituents (e.g., ) may exhibit altered solubility due to hydrogen-bonding interactions.

Synthetic Efficiency :

  • Palladium-mediated cross-coupling (e.g., ) achieves higher yields (64–72%) compared to Cu-catalyzed methods (24–26% in ), likely due to milder reaction conditions.

Spectroscopic Trends :

  • Electron-withdrawing substituents (e.g., nitro in ) reduce the C=O stretching frequency in IR spectra (1677 cm⁻¹ vs. 1686 cm⁻¹ for methoxy-substituted analogs ), reflecting altered electronic environments.

Pharmacological Relevance :

  • Formamide derivatives with 4-methoxyphenyl groups are prevalent in drug development (e.g., formoterol fumarate ). The target compound’s cyclopentyl-phenyl moiety may confer unique pharmacokinetic properties, such as prolonged half-life or reduced metabolism.

Biological Activity

N-(2-(4-Methoxyphenyl)ethyl)(phenylcyclopentyl)formamide is a synthetic compound that has attracted attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C22H27NO3
  • Molecular Weight : 353.45 g/mol
  • CAS Number : 151156-92-2
  • Boiling Point : Approximately 553.6 °C (predicted)
  • Density : 1.116 g/cm³ (predicted)
  • pKa : 15.47

These properties indicate that this compound is stable and possesses characteristics suitable for various chemical reactions and applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes involved in various biochemical pathways. The compound may modulate the activity of these targets, leading to diverse biological effects.

Therapeutic Applications

Research has identified several potential therapeutic applications for this compound:

  • Neuroprotection : Preliminary studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, indicating potential for treating neurodegenerative diseases.
  • Anticancer Activity : Derivatives of this compound have shown the ability to inhibit the proliferation of cancer cells, particularly in prostate cancer models. Structure-activity relationship studies indicate that modifications to the phenyl groups can enhance cytotoxicity against specific cancer cell lines.
  • Antituberculosis Potential : Some studies have reported related compounds exhibiting antituberculosis activity, suggesting that this compound could be explored for similar applications.

Summary of Biological Activities

Activity TypeObserved EffectsReferences
NeuroprotectiveReduces oxidative stress in neuronal cells
AnticancerInhibits growth of prostate cancer cells
AntituberculosisExhibits inhibitory effects on Mycobacterium

Case Study Example

In a study investigating the neuroprotective effects of related compounds, researchers found that certain derivatives significantly reduced neuronal cell death induced by oxidative stress. The mechanism was linked to the modulation of antioxidant pathways, indicating promising directions for future therapeutic developments targeting neurodegenerative diseases.

Pharmacokinetics and Metabolism

Understanding the pharmacokinetic profile is crucial for evaluating therapeutic potential. Initial assessments suggest moderate membrane permeability and favorable metabolic pathways, which could enhance bioavailability and efficacy in clinical settings.

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